molecular formula C15H16N2S B188915 1,3-Di-p-tolylthiourea CAS No. 621-01-2

1,3-Di-p-tolylthiourea

Cat. No.: B188915
CAS No.: 621-01-2
M. Wt: 256.4 g/mol
InChI Key: ULNVBRUIKLYGDF-UHFFFAOYSA-N
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Description

1,3-Di-p-tolylthiourea is an organosulfur compound with the molecular formula C15H16N2S . It is also known by other names such as 4,4’-Dimethylthiocarbanilide and 1,3-bis(4-methylphenyl)thiourea . It has been shown to have anticancer activity and has been used as a corrosion inhibitor and a reactive site for the synthesis of fatty acid esters and metal surface modifications .


Synthesis Analysis

Symmetric thiourea derivatives, such as this compound, are synthesized by the reaction of various anilines with CS2 . The synthesized compounds are characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .


Molecular Structure Analysis

The molecular weight of this compound is 256.4 g/mol . The IUPAC name is 1,3-bis(4-methylphenyl)thiourea . The InChI string is InChI=1S/C15H16N2S/c1-11-3-7-13(8-4-11)16-15(18)17-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,16,17,18) .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 256.4 g/mol . The XLogP3 value, which is a measure of the compound’s lipophilicity, is 2.9 .

Scientific Research Applications

  • Synthesis and Characterization in Organometallic Chemistry : 1,3-Di-p-tolylthiourea has been used in the synthesis of tungsten carbonyl derivatives. These compounds have been studied for their microanalytical data, conductivity, and IR measurements, providing insights into the C-O stretching force constants and CO-CO stretch-stretch interaction constants (Srivastava, Shrimal, & Nath, 2004).

  • Investigation of Molecular Structure and Properties : Studies have been conducted on the crystal structure and spectroscopic properties of thiourea derivatives, including this compound, to understand their molecular structure and behavior (Valdés-Martínez et al., 1999).

  • Catalytic Applications : It has been used as a catalyst in ultrasound-assisted tandem reactions of alkynes with trihaloisocyanuric acids in water, demonstrating its potential in green chemistry applications (Zhang et al., 2017).

  • Corrosion Inhibition : this compound has been investigated for its inhibition and polarization properties in relation to the corrosion of aluminium in nitric acid. This research is significant for understanding the efficiency of various inhibitors at different temperatures (Singh, Singh, Chaudhary, & Agarwal, 1981).

  • Biological Activity : The compound has been included in studies exploring the anticancer activity and molecular docking of thiourea derivatives, providing insights into their potential medical applications (Kirishnamaline et al., 2021).

  • Corrosion Studies : Its behavior as a corrosion inhibitor for mild steel in HCl solution has been examined, highlighting its potential in industrial applications (Torres et al., 2014).

Safety and Hazards

In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if not breathing . If it comes in contact with skin, it should be washed off with soap and plenty of water . If it comes in contact with eyes, they should be flushed with water as a precaution . If swallowed, the mouth should be rinsed with water .

Mechanism of Action

Properties

IUPAC Name

1,3-bis(4-methylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2S/c1-11-3-7-13(8-4-11)16-15(18)17-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNVBRUIKLYGDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30211142
Record name Carbanilide, 4,4'-dimethylthio-
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Molecular Weight

256.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

621-01-2
Record name N,N′-Bis(4-methylphenyl)thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=621-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N,N'-Bis(p-tolyl)thiourea
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Record name 1,3-Di-p-tolylthiourea
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Record name Carbanilide, 4,4'-dimethylthio-
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Record name 1,3-(di-p-tolyl)thiourea
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Record name N,N'-BIS(P-TOLYL)THIOUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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